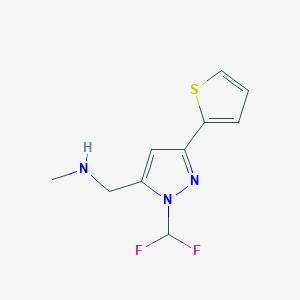
1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, which includes the compound , has been a topic of interest in recent years. Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . A multicomponent Chichibabin pyridine synthesis reaction has been used to synthesize a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid .Molecular Structure Analysis
The molecular structure of thiophene derivatives has been studied using DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . The 3D structure of this subunit, important for the interaction with the receptor, is strongly influenced by long-range interactions .Chemical Reactions Analysis
Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Aplicaciones Científicas De Investigación
Cytochrome P450 Inhibition
Cytochrome P450 enzymes are critical for the metabolism of many drugs. Selective inhibitors for these enzymes, like those from the pyrazole and thiophene families, are essential for understanding drug-drug interactions and developing safer therapeutic regimens. For instance, specific inhibitors have been identified for various CYP isoforms, indicating the significance of structural specificity in enzyme inhibition, which can be relevant for compounds like 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine in drug metabolism studies (Khojasteh et al., 2011).
Thiophene Analogs and Carcinogenicity
Thiophene analogs, like the thiophene moiety in the compound of interest, have been synthesized and evaluated for potential carcinogenicity, indicating their relevance in toxicological research and drug discovery. Studies on thiophene derivatives provide insights into their biological activities and potential safety profiles, which could apply to compounds containing thiophene rings (Ashby et al., 1978).
Pyrazoline Derivatives in Medicinal Chemistry
Pyrazoline derivatives exhibit a wide range of biological activities, including anti-inflammatory and antibacterial properties. Research into the trifluoromethylpyrazoles demonstrates the importance of substituent positioning on the pyrazole nucleus for activity variation, which could be relevant for similar compounds in developing new therapeutic agents (Kaur et al., 2015).
Propiedades
IUPAC Name |
1-[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3S/c1-13-6-7-5-8(9-3-2-4-16-9)14-15(7)10(11)12/h2-5,10,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHXXKENBWWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481644.png)
![methyl 1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481647.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1481648.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481650.png)
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481651.png)
![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481652.png)
![7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481653.png)
![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481654.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481658.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481659.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481661.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481662.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481663.png)
![(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481665.png)
